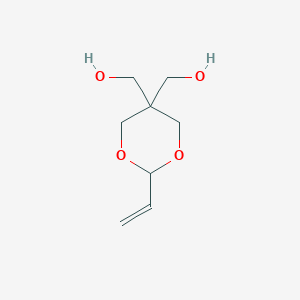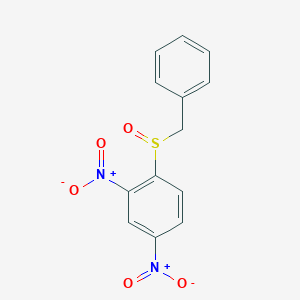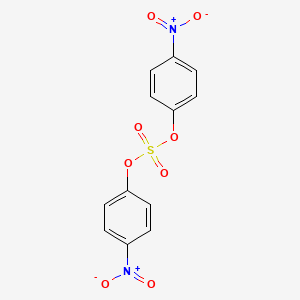
Bis(4-nitrophenyl) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nitrophenyl) sulfate is an organic compound with the molecular formula C12H8N2O8S. It is characterized by the presence of two nitrophenyl groups attached to a sulfate moiety. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) sulfate typically involves the reaction of 4-nitrophenol with sulfuric acid. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a dehydrating agent to facilitate the reaction and prevent the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and sulfuric acid.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming bis(4-aminophenyl) sulfate.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products
Hydrolysis: Produces 4-nitrophenol and sulfuric acid.
Reduction: Produces bis(4-aminophenyl) sulfate.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Bis(4-nitrophenyl) sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme kinetics and as a substrate for certain biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which bis(4-nitrophenyl) sulfate exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the sulfate moiety acts as a leaving group, facilitating the breakdown of the compound. In reduction reactions, the nitro groups are reduced to amino groups, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl) phosphate
- Bis(4-nitrophenyl) carbonate
- 4-Nitrophenyl acetate
Uniqueness
Bis(4-nitrophenyl) sulfate is unique due to the presence of the sulfate group, which imparts distinct chemical properties compared to similar compounds with phosphate or carbonate groups. This uniqueness makes it valuable for specific applications where sulfate chemistry is advantageous.
Properties
CAS No. |
27991-93-1 |
|---|---|
Molecular Formula |
C12H8N2O8S |
Molecular Weight |
340.27 g/mol |
IUPAC Name |
bis(4-nitrophenyl) sulfate |
InChI |
InChI=1S/C12H8N2O8S/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H |
InChI Key |
GVQFAOPYVTURQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



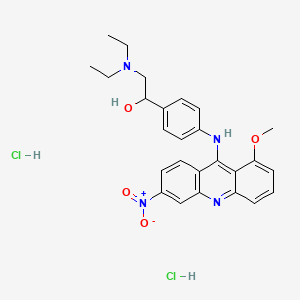
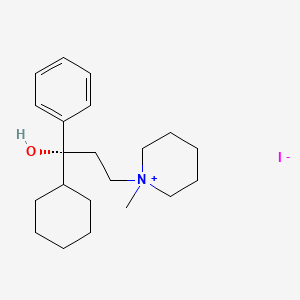
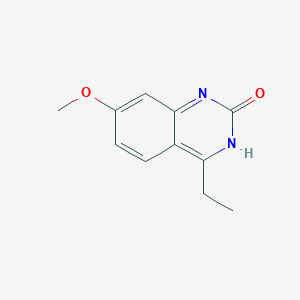
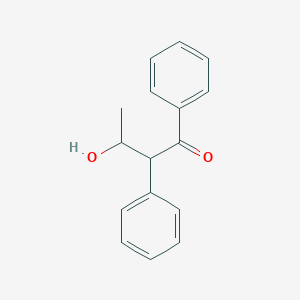
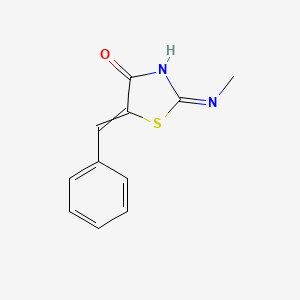
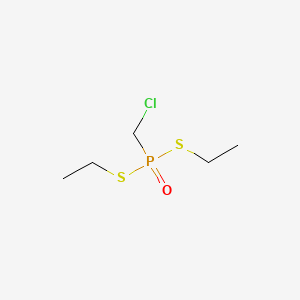
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)

